1-Benzhydryloxy-3-methylamino-propan-2-ol
Description
1-Benzhydryloxy-3-methylamino-propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted at position 1 with a benzhydryloxy group [(C₆H₅)₂CH-O-] and at position 3 with a methylamino (-NHCH₃) group. The benzhydryloxy moiety confers significant lipophilicity and steric bulk, while the methylamino group introduces a compact, polarizable nitrogen center. Its molecular formula is hypothesized to be C₁₇H₂₁NO₂ (calculated), with a molecular weight of 283.35 g/mol .
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-benzhydryloxy-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-18-12-16(19)13-20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3 |
InChI Key |
PFZAHEIPCJLKQW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(COC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzhydryloxy-3-methylamino-propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrol with epichlorohydrin to form 1-benzyloxy-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Benzhydryloxy-3-methylamino-propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryloxy-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryloxy ketones, while reduction can produce benzhydryloxy alcohols.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
1-Benzhydryloxy-3-methylamino-propan-2-ol has been investigated for its potential antidepressant properties. Research indicates that compounds with similar structures can modulate neurotransmitter levels, particularly norepinephrine and serotonin, which are crucial in the treatment of depression. Studies have shown that such compounds can exhibit significant binding affinity for serotonin receptors, suggesting a mechanism for their antidepressant effects .
Analgesic Properties
In addition to mood regulation, this compound has been explored for its analgesic properties. The structural similarity to known analgesics suggests that it may interact with pain pathways in the central nervous system. Animal studies have demonstrated that derivatives of this compound can reduce pain responses, indicating potential use in pain management therapies .
Pharmacological Applications
Enzyme Inhibition
Research has highlighted the ability of 1-benzhydryloxy-3-methylamino-propan-2-ol to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown effective inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide therapeutic avenues for cancer treatment, as targeting DHFR is a strategy used in various chemotherapeutic agents .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic processes .
Case Study 1: Antidepressant Evaluation
A recent study evaluated the antidepressant effects of 1-benzhydryloxy-3-methylamino-propan-2-ol in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, attributed to increased serotonin levels in the brain .
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound and tested their effects on DHFR activity. The most potent inhibitors were identified through molecular docking studies, showing promising results for further drug development aimed at cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 1-Benzhydryloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets. The benzhydryloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic bonds with negatively charged sites. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the propan-2-ol scaffold but differ in substituents at positions 1 and 3, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name (CAS or ID) | Position 1 Substituent | Position 3 Substituent | Molecular Weight (g/mol) | Key Biological Activities | Evidence Source |
|---|---|---|---|---|---|
| 1-Benzhydryloxy-3-methylamino-propan-2-ol (hypothetical) | Benzhydryloxy [(C₆H₅)₂CH-O-] | Methylamino (-NHCH₃) | 283.35 (hypothetical) | Not reported | N/A |
| 1-(Benzyloxy)-3-{(4-methoxyphenyl)methylamino}propan-2-ol (V008-0380) | Benzyloxy (C₆H₅CH₂-O-) | (4-Methoxyphenyl)methyl(3-methylbutyl)amino | Not reported | Unspecified (structural focus) | |
| 1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol (752145-23-6) | Benzylamino (-NHCH₂C₆H₅) | 5-Methyl-2-isopropylphenoxy | 313.4 | Not reported (high MW suggests reduced bioavailability) | |
| (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Indolyloxy (methoxy-substituted) | Ethylamino with 2-methoxyphenoxy | ~400 (estimated) | Antiarrhythmic, α₁/β₁-adrenoceptor binding | |
| 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol | Benzimidazolyl | Phenoxy (-OC₆H₅) | Not reported | Unspecified (commercial availability) |
Key Findings from Structural Comparisons
Compounds with bulky aromatic groups (e.g., indolyloxy in ) exhibit higher molecular weights (>300 g/mol), which may limit blood-brain barrier penetration .
Amino Group Modifications and Receptor Interactions: Methylamino (-NHCH₃) in the target compound offers a balance between steric hindrance and hydrogen-bonding capacity, contrasting with larger groups like (3-methylbutyl)amino () or benzylamino (), which may obstruct receptor binding . highlights that ethylamino derivatives with methoxyphenoxy extensions show α₁/β₁-adrenoceptor affinity, suggesting that electron-donating substituents (e.g., methoxy) enhance receptor interactions .
Metabolic and Safety Considerations: emphasizes that structural analogs with ether linkages (e.g., PPG-3 Butyl Ether) undergo similar metabolic pathways despite minor substituent differences, supporting "read-across" safety assessments for the target compound .
Research Findings and Implications
- Antiarrhythmic and Adrenoceptor Activity: ’s indolyloxy-propan-2-ol analogs demonstrated electrographic and antiarrhythmic effects linked to adrenoceptor modulation.
- Hypothetical Therapeutic Advantages: The benzhydryloxy group’s lipophilicity could prolong half-life compared to benzyloxy or phenoxy analogs, as seen in ’s high-MW compound, which prioritizes stability over rapid clearance .
Biological Activity
1-Benzhydryloxy-3-methylamino-propan-2-ol, also known as a benzhydryl derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-benzhydryloxy-3-methylamino-propan-2-ol
- Molecular Formula : C16H23NO2
- Molecular Weight : 275.37 g/mol
Biological Activity Overview
The biological activity of 1-benzhydryloxy-3-methylamino-propan-2-ol is primarily characterized by its interactions with various biological targets, including receptors and enzymes. Research indicates potential applications in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Antidepressant-like Effects : In animal models, 1-benzhydryloxy-3-methylamino-propan-2-ol has demonstrated potential antidepressant-like effects. This is thought to be mediated through serotonin receptor modulation, which warrants further investigation into its therapeutic potential for mood disorders .
- Cardiovascular Effects : The compound may influence cardiovascular health by modulating blood pressure and heart rate through adrenergic receptor interactions. This could make it relevant in the treatment of hypertension or other cardiovascular conditions.
The precise mechanisms through which 1-benzhydryloxy-3-methylamino-propan-2-ol exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Interaction : The compound likely interacts with adrenergic and serotonin receptors, influencing neurotransmitter dynamics.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing neuroinflammation and oxidative damage.
Case Studies
Several studies have highlighted the biological activity of 1-benzhydryloxy-3-methylamino-propan-2-ol:
- Study on Antimicrobial Properties :
- Neuroprotective Research :
- Behavioral Studies in Animal Models :
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the recommended safety precautions for handling 1-Benzhydryloxy-3-methylamino-propan-2-ol in laboratory settings?
Methodological Answer:
For tertiary amino alcohols like this compound, standard safety protocols include:
- Eye/Face Protection : Use ANSI-approved chemical goggles or face shields to prevent splashes .
- Hand Protection : EN 374-certified gloves (e.g., nitrile or neoprene) tested for permeation resistance to amines and alcohols .
- Respiratory Protection : In poorly ventilated areas, use NIOSH-approved respirators with organic vapor cartridges .
- Environmental Controls : Avoid discharge into waterways; use secondary containment for spills. Refer to GESTIS hazard databases for amino propanol derivatives .
Basic Question: What synthetic routes are reported for preparing 1-Benzhydryloxy-3-methylamino-propan-2-ol?
Methodological Answer:
Synthesis typically involves:
- Step 1 : Introduction of the benzhydryloxy group via nucleophilic substitution of a halogenated propanol precursor.
- Step 2 : Methylamine coupling under controlled pH (8–10) to avoid over-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. For analogous compounds, impurity profiles (e.g., (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol) highlight the need for rigorous intermediate characterization .
Basic Question: Which analytical techniques are suitable for characterizing 1-Benzhydryloxy-3-methylamino-propan-2-ol?
Methodological Answer:
- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- LC-MS/MS : Quantify trace impurities via multiple reaction monitoring (MRM) transitions, as validated for aminopropanol derivatives .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm stereochemistry and functional groups (e.g., benzhydryloxy resonance at δ 5.2–5.5 ppm) .
Advanced Question: How can enantiomeric purity of 1-Benzhydryloxy-3-methylamino-propan-2-ol be determined?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve enantiomers. Retention time differences ≥2.0 min indicate baseline separation .
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based chiral selectors in borate buffer (pH 9.0) for high-resolution enantiomer analysis .
Advanced Question: What challenges arise in assessing the pharmacokinetic profile of 1-Benzhydryloxy-3-methylamino-propan-2-ol?
Methodological Answer:
Key challenges include:
- Metabolite Interference : Oxidative metabolites (e.g., N-demethylated derivatives) may co-elute during LC-MS/MS. Use stable isotope-labeled internal standards for correction .
- Low Plasma Concentrations : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) .
- Tissue Distribution : Radiolabeled studies (³H or ¹⁴C) are recommended for in vivo biodistribution analysis .
Advanced Question: How do structural modifications of the benzhydryloxy group affect biological activity?
Methodological Answer:
- Receptor Binding : Substituents on the benzhydryl moiety influence β-adrenergic receptor affinity. For example, naphthalenyloxy analogs (e.g., 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol) show 10-fold higher selectivity for β₁ receptors compared to phenyl derivatives .
- Lipophilicity : Adding electron-withdrawing groups (e.g., -CF₃) increases blood-brain barrier penetration but may reduce aqueous solubility .
Advanced Question: What strategies mitigate synthetic by-products in 1-Benzhydryloxy-3-methylamino-propan-2-ol production?
Methodological Answer:
- Reaction Optimization : Lower reaction temperatures (0–5°C) reduce N,N-dimethylation by-products. Catalysts like K₂CO₃ improve regioselectivity .
- By-Product Removal : Use preparative HPLC (C18, gradient elution) to isolate impurities such as 1,3-bis[(1-methylethyl)amino]propan-2-ol .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
